Clostebol
Overview
Description
Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic–androgenic steroid (AAS). It is the 4-chloro derivative of the natural hormone testosterone . The chlorination prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen .
Molecular Structure Analysis
Clostebol, also known as 4-chlorotestosterone or as 4-chloroandrost-4-en-17β-ol-3-one, is a synthetic androstane steroid and a derivative of testosterone . It is specifically the 4-chlorinated derivative of testosterone .Chemical Reactions Analysis
Fourteen metabolites were found for clostebol, and nine unreported metabolites were identified by MS, and their potential structures were proposed based on fragmentation and metabolism pathways .Physical And Chemical Properties Analysis
Clostebol has the chemical formula C19H27ClO2 and a molar mass of 322.87 g/mol .Scientific Research Applications
Metabolic Studies
Metabolic studies of Clostebol reveal its transformation and detection in various systems. For instance, Leung et al. (2005) conducted in vitro biotransformation studies of Clostebol acetate in horse liver microsomes, identifying six metabolites. These findings aid in understanding Clostebol's metabolism and potential screening targets for its misuse in racehorses.
Analytical Techniques for Detection
Advanced analytical techniques have been developed to detect Clostebol and its metabolites. Lu et al. (2015) introduced a method using liquid chromatography and mass spectrometry to identify novel Clostebol metabolites in human urine, enhancing the ability to detect its misuse.
Impact on Athletes
Research such as that by Pereira et al. (2004) and Salomone et al. (2018) highlights the increasing misuse of Clostebol in sports, particularly in Brazil, and the development of methods like hair analysis to provide additional information in doping cases.
Enzyme Studies
The study of enzymes involved in Clostebol metabolism is also significant. Crabbe et al. (2002) explored how Helix pomatia enzyme preparations influence the oxidative conversion of Clostebol acetate metabolites in urine, which is crucial for the control of its illegal use.
Antimicrobial and Healing Activity
Additionally, there's research exploring the antimicrobial and healing activities of substances like kefir in combination with Clostebol. Rodrigues et al. (2005) found that kefir gel, which includes Clostebol, enhanced wound healing and had a protective effect on skin connective tissue.
Safety And Hazards
Future Directions
The detection of clostebol misuse in sports has been growing recently, especially in Italy, due to the ample availability of pharmaceutical formulations containing clostebol acetate (Trofodermin®) and the use of more sensitive instrumentation by the antidoping laboratories . Future research may focus on establishing a reporting level for M1, a main clostebol metabolite, to exclude nonintentional doping scenarios .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCIYZKSLLNNH-FBPKJDBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046192 | |
Record name | Clostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clostebol | |
CAS RN |
1093-58-9 | |
Record name | Clostebol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clostebol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clostebol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clostebol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOSTEBOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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